molecular formula C8H15NO2 B8791120 Methyl 4-methylpiperidine-1-carboxylate

Methyl 4-methylpiperidine-1-carboxylate

Cat. No.: B8791120
M. Wt: 157.21 g/mol
InChI Key: KSHVKVUIQGJXKT-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methylpiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and stability compared to other piperidine derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-7-3-5-9(6-4-7)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

KSHVKVUIQGJXKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a three neck round bottom flask was added 360 g of 4-methylpiperdine, 470 mL of triethylamine, and 390 mL of methylene chloride and the mixture was cooled in an ice bath. To this mixture was added methylchloroformate (260 mL) in methylene chloride (215 mL) slowly to maintain a reaction temperature of 20 C or below. The reaction was stirred overnight, then 200 mL of water was added and the layers were separated. The organic layer was washed with dilute HCl, satd. NaHCO3, and brine, and then the organic layer was dried over sodium sulfate and the solvent was removed in vacuo. The product was distilled at 90-93 C at ˜10 mm pressure to provide 338 g of product.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
solvent
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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